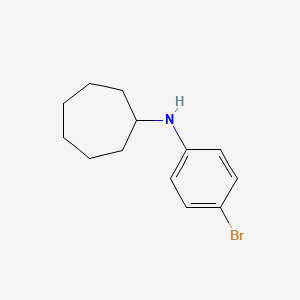

N-(4-bromophenyl)cycloheptanamine

Description

N-(4-bromophenyl)cycloheptanamine is a secondary amine featuring a cycloheptyl group bonded to an amine nitrogen, which is further substituted with a para-bromophenyl group. The compound’s molecular formula is likely C₁₃H₁₆BrN (calculated molecular weight: ~266.13 g/mol), distinguishing it from other halogenated aryl amines.

Properties

Molecular Formula |

C13H18BrN |

|---|---|

Molecular Weight |

268.19 g/mol |

IUPAC Name |

N-(4-bromophenyl)cycloheptanamine |

InChI |

InChI=1S/C13H18BrN/c14-11-7-9-13(10-8-11)15-12-5-3-1-2-4-6-12/h7-10,12,15H,1-6H2 |

InChI Key |

CZKVVTXABBECMC-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCC(CC1)NC2=CC=C(C=C2)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Phenyl Derivatives

N-(4-halophenyl)maleimides ()

A study on para-halogenated phenyl maleimides (F, Cl, Br, I) revealed that halogen size has minimal impact on monoacylglycerol lipase (MGL) inhibition. For example:

- N-(4-fluorophenyl)maleimide : IC₅₀ = 5.18 μM

- N-(4-bromophenyl)maleimide : IC₅₀ = 4.37 μM

- N-(4-iodophenyl)maleimide : IC₅₀ = 4.34 μM

However, N-(4-bromophenyl)cycloheptanamine’s distinct amine backbone could lead to divergent biological behavior compared to maleimides .

N-(4-bromophenyl)carboxamides ()

Microwave-assisted synthesis of N-(4-bromophenyl)quinoline-2-carboxamide and N-(4-bromophenyl)naphthalene-2-carboxamide highlights the role of reaction conditions:

| Compound | Solvent | Catalyst | Yield (%) |

|---|---|---|---|

| N-(4-bromophenyl)quinoline-2-carboxamide | DMF | KF/Al₂O₃ | 92 |

| N-(4-bromophenyl)naphthalene-2-carboxamide | Solvent-free | p-toluenesulfonic acid | 85 |

In contrast, this compound’s synthesis may require reductive amination or Buchwald-Hartwig coupling, given its amine functionality. The absence of an amide group could reduce hydrogen-bonding capacity, altering solubility and target engagement .

Pyridazinone-Based FPR Agonists ()

Pyridazin-3(2H)-one derivatives with N-(4-bromophenyl) groups exhibit receptor-specific activity:

- N-(4-bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide : Potent FPR2 agonist (calcium mobilization EC₅₀ < 1 μM).

- N-(4-bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide : Mixed FPR1/FPR2 ligand.

The cycloheptanamine scaffold in the target compound lacks the pyridazinone core, likely shifting its pharmacological profile toward different targets, such as amine transporters or GPCRs .

Fluorophenylmethyl Cycloheptanamine ()

N-[(4-fluorophenyl)methyl]cycloheptanamine (C₁₄H₂₀FN, MW = 221.31 g/mol) shares a cycloheptanamine backbone but substitutes the bromophenyl group with a fluorophenylmethyl moiety. Key differences include:

- Lipophilicity : Bromine’s higher logP (2.96 vs. 2.03 for fluorine) may enhance membrane permeability.

- Steric effects : The methylene spacer in the fluorinated analog could alter conformational flexibility.

This comparison underscores how minor structural changes influence physicochemical and pharmacokinetic properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.